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molecular formula C10H13BrFNO B8586467 [2-(5-Bromo-2-fluorophenoxy)ethyl]dimethylamine

[2-(5-Bromo-2-fluorophenoxy)ethyl]dimethylamine

Cat. No. B8586467
M. Wt: 262.12 g/mol
InChI Key: KLFGYOSGPHMIRT-UHFFFAOYSA-N
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Patent
US07838674B2

Procedure details

5-Bromo-2-fluoro-phenol (5.0 g, 26.2 mmol), 2-Dimethylaminoethylchlorid×HCl (5.66 g, 39.3 mmol) and K2CO3 (11.0 g, 78.5 mmol) are suspended/dissolved in 260 ml dry acetone and stirred at room temperature for 72 hours. Addition of aqueous NaHCO3 solution and extraction into ethyl acetate yields a crude product which is further purified by chromatography on silica. 1H-NMR (400 MHz; DMSO-d6): 7.41 (d, 1H), 7.20 (dd, 1H), 7.08-7.14 (m, 1H), 4.15 (t, 2H), 2.63 (t, 2H), 2.22 (s, 6H). MS (m/z, ES+): 262 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.66 g
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:9])=[C:6]([OH:8])[CH:7]=1.[CH3:10][N:11]([CH3:15])[CH2:12][CH2:13]Cl.Cl.C([O-])([O-])=O.[K+].[K+].C([O-])(O)=O.[Na+]>CC(C)=O.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:9])=[C:6]([CH:7]=1)[O:8][CH2:13][CH2:12][N:11]([CH3:15])[CH3:10] |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)O)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCCl)C
Name
Quantity
5.66 g
Type
reactant
Smiles
Cl
Name
Quantity
11 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
260 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
BrC=1C=CC(=C(OCCN(C)C)C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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